Cas no 2092284-13-2 (7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole)

7-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a versatile heterocyclic compound featuring a reactive chloromethyl group and a terminal alkyne moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry. The chloromethyl group enables facile functionalization through nucleophilic substitution, while the propynyl side chain offers opportunities for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its imidazo[1,2-b]pyrazole core contributes to its potential as a scaffold for biologically active molecules, particularly in the development of kinase inhibitors or other pharmacologically relevant compounds. The compound's dual reactivity and structural features make it suitable for modular derivatization in drug discovery and materials science.
7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole structure
2092284-13-2 structure
Product Name:7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
CAS No:2092284-13-2
MF:C9H8ClN3
MW:193.632920265198
CID:5722151
PubChem ID:121215118
Update Time:2025-11-05

7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties

Names and Identifiers

    • AKOS026725702
    • 7-(chloromethyl)-1-prop-2-ynylimidazo[1,2-b]pyrazole
    • F2198-7985
    • 2092284-13-2
    • 7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
    • 1H-Imidazo[1,2-b]pyrazole, 7-(chloromethyl)-1-(2-propyn-1-yl)-
    • Inchi: 1S/C9H8ClN3/c1-2-3-12-4-5-13-9(12)8(6-10)7-11-13/h1,4-5,7H,3,6H2
    • InChI Key: SOWUMONCYNJVRE-UHFFFAOYSA-N
    • SMILES: ClCC1C=NN2C=CN(CC#C)C2=1

Computed Properties

  • Exact Mass: 193.0406750g/mol
  • Monoisotopic Mass: 193.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 22.2Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • pka: 3.15±0.40(Predicted)

7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C280941-100mg
7-(chloromethyl)-1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazole
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$ 135.00 2022-04-01
TRC
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7-(chloromethyl)-1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazole
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$ 500.00 2022-04-01
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$ 775.00 2022-04-01
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Additional information on 7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Comprehensive Overview of 7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole (CAS No. 2092284-13-2)

The compound 7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole (CAS No. 2092284-13-2) is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structure, featuring an imidazo[1,2-b]pyrazole core substituted with a chloromethyl group and a prop-2-yn-1-yl moiety, makes it a versatile intermediate for synthesizing biologically active compounds. Researchers are particularly interested in its potential applications in drug discovery, agrochemicals, and advanced materials.

One of the key reasons for the growing interest in 7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is its role in click chemistry reactions. The presence of the prop-2-yn-1-yl group allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern synthetic strategies. This property is particularly valuable in the development of bioconjugates and small-molecule probes, which are widely used in biochemical and pharmaceutical research.

In recent years, the demand for imidazo[1,2-b]pyrazole derivatives has surged due to their diverse pharmacological activities. Studies have shown that compounds with this scaffold exhibit anti-inflammatory, antimicrobial, and anticancer properties. The chloromethyl substituent in CAS No. 2092284-13-2 further enhances its reactivity, enabling facile derivatization for structure-activity relationship (SAR) studies. This makes it a valuable building block for designing novel therapeutics targeting kinase inhibitors and GPCR modulators.

From a material science perspective, the imidazo[1,2-b]pyrazole core is known for its electron-rich character, which can be exploited in the development of organic semiconductors and luminescent materials. The incorporation of the prop-2-yn-1-yl group opens avenues for polymer functionalization, making 7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole a candidate for advanced optoelectronic devices.

Environmental and regulatory considerations are also critical when working with this compound. While CAS No. 2092284-13-2 is not classified as hazardous under current guidelines, proper handling and disposal protocols should always be followed. Researchers are increasingly focusing on green chemistry approaches to minimize waste and improve the sustainability of synthetic processes involving such intermediates.

In summary, 7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole represents a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features and reactivity profile make it a valuable tool for innovation in drug development, materials engineering, and beyond. As research continues to uncover new uses for this molecule, its importance in both academic and industrial settings is expected to grow significantly.

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